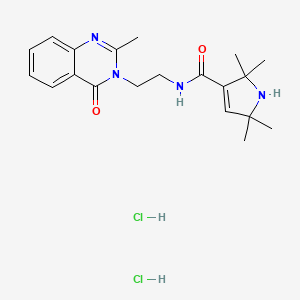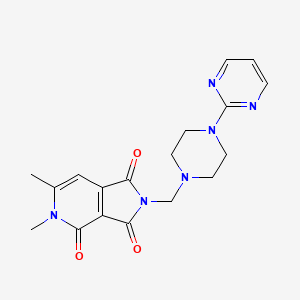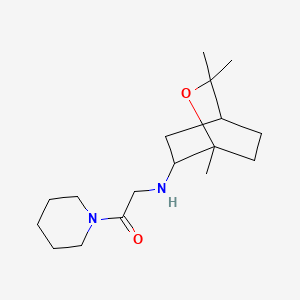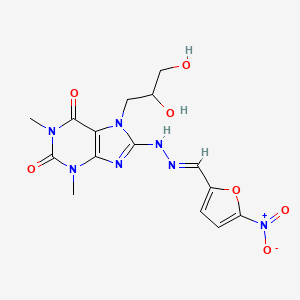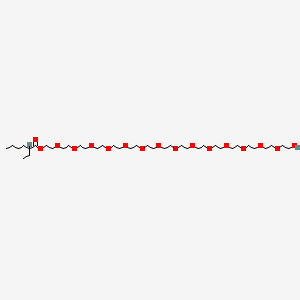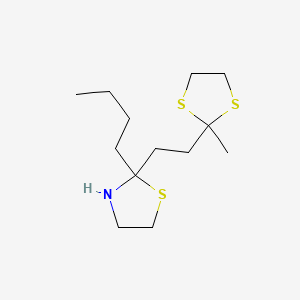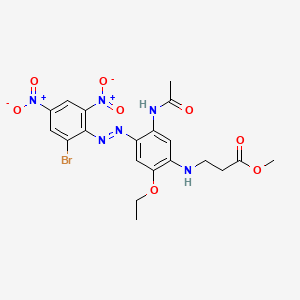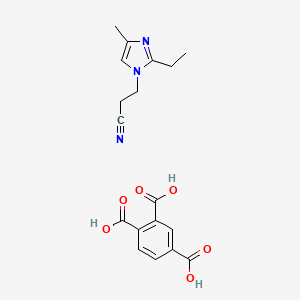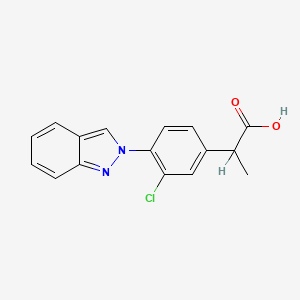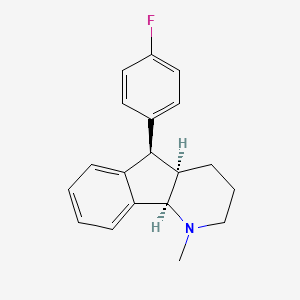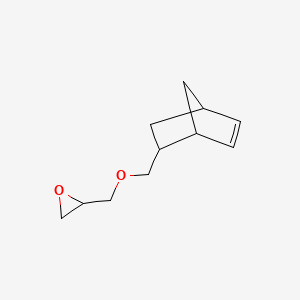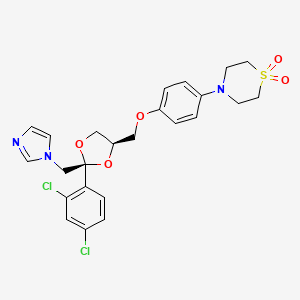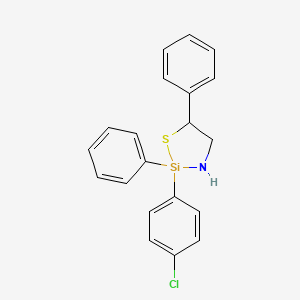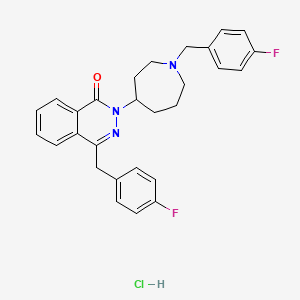
5-(4-(4-Trifluoromethylphenyl)piperazin-1-yl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-(4-Trifluoromethylphenyl)piperazin-1-yl)pyrrolidin-2-one is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine ring and a pyrrolidin-2-one moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(4-Trifluoromethylphenyl)piperazin-1-yl)pyrrolidin-2-one typically involves the reaction of 4-(4-Trifluoromethylphenyl)piperazine with pyrrolidin-2-one under specific reaction conditions. The process may include steps such as:
Formation of the piperazine intermediate: This involves the reaction of 4-Trifluoromethylphenylamine with piperazine in the presence of a suitable catalyst.
Cyclization: The intermediate is then cyclized with pyrrolidin-2-one under controlled temperature and pressure conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to achieve the desired quality of the compound.
化学反応の分析
Types of Reactions
5-(4-(4-Trifluoromethylphenyl)piperazin-1-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated products.
科学的研究の応用
5-(4-(4-Trifluoromethylphenyl)piperazin-1-yl)pyrrolidin-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including its role as a non-selective α-adrenoceptor antagonist.
Pharmacology: It is investigated for its effects on metabolic parameters such as glucose and triglyceride levels.
Biological Research: The compound is used in studies related to its interaction with various biological targets and pathways.
Industrial Applications: It may be used in the development of new drugs and therapeutic agents.
作用機序
The mechanism of action of 5-(4-(4-Trifluoromethylphenyl)piperazin-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. As a non-selective α-adrenoceptor antagonist, it binds to α1 and α2 adrenoceptors, inhibiting their activity. This leads to various physiological effects, such as the reduction of glucose and triglyceride levels in the body .
類似化合物との比較
Similar Compounds
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: This compound is similar in structure and is studied for its serotonin reuptake inhibition activity.
1-Methyl-5-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1H-1,2,4-triazol-3-amine: Another compound with a similar piperazine and trifluoromethylphenyl structure.
Uniqueness
5-(4-(4-Trifluoromethylphenyl)piperazin-1-yl)pyrrolidin-2-one is unique due to its specific combination of a trifluoromethylphenyl group with a piperazine and pyrrolidin-2-one moiety. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications.
特性
CAS番号 |
91703-16-1 |
|---|---|
分子式 |
C15H18F3N3O |
分子量 |
313.32 g/mol |
IUPAC名 |
5-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C15H18F3N3O/c16-15(17,18)11-1-3-12(4-2-11)20-7-9-21(10-8-20)13-5-6-14(22)19-13/h1-4,13H,5-10H2,(H,19,22) |
InChIキー |
WIIOWOPFIAYLKG-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC1N2CCN(CC2)C3=CC=C(C=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


